1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol
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Overview
Description
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C5H8N2OS. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound also features a hydroxyl group attached to an ethyl chain, making it an alcohol derivative of thiadiazole.
Mechanism of Action
Target of Action
It is known that similar 1,3,4-thiadiazole derivatives have shown potent antimicrobial activity . These compounds are often designed and synthesized for their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities .
Mode of Action
It is known that similar 1,3,4-thiadiazole derivatives interact with their targets to exert their biological effects
Biochemical Pathways
Similar 1,3,4-thiadiazole derivatives are known to affect various biochemical pathways due to their wide biological properties
Result of Action
Similar 1,3,4-thiadiazole derivatives have shown potent antimicrobial activity
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiadiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiadiazole derivatives are known to influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Another method involves the use of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid as a starting material, which is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with ethanol in the presence of a base to yield the final product .
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding thiadiazole-ethane derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters, while reaction with alkyl halides can produce ethers.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound’s biological activity also extends to its potential use in medicine.
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Comparison with Similar Compounds
1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-ol can be compared with other similar compounds in the thiadiazole family, such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound differs by having a carboxylic acid group instead of a hydroxyl group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
4-Methyl-1,2,3-thiadiazole-5-thiol: This compound features a thiol group, making it more reactive towards certain chemical transformations. It is used in the synthesis of sulfur-containing compounds and as a ligand in coordination chemistry.
4-Methyl-1,2,3-thiadiazole-5-amine: This amine derivative is used in the synthesis of heterocyclic compounds and as a building block for pharmaceuticals.
The uniqueness of this compound lies in its combination of a thiadiazole ring with a hydroxyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methylthiadiazol-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-3-5(4(2)8)9-7-6-3/h4,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXDRTSSRLFRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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